

"4-Fluoro-4-methylpiperidine hydrochloride physical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-4-methylpiperidine
hydrochloride

Cat. No.: B1405389

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An In-depth Technical Guide to the Physical Properties of **4-Fluoro-4-methylpiperidine hydrochloride**

Introduction: A Key Building Block with a Caveat

4-Fluoro-4-methylpiperidine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals, and the strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth look at the core physical properties of **4-Fluoro-4-methylpiperidine hydrochloride**. However, it is critical for the scientific community to be aware that this compound is often supplied to early-stage researchers by major chemical vendors on an "AS-IS" basis, with no guarantee of purity and without extensive analytical data provided.^[1] This commercial reality places the onus of identity confirmation and purity assessment squarely on the end-user. Therefore, this document is structured not merely to report known values, but to provide robust, self-validating experimental protocols for researchers to empirically determine these properties in their own laboratories.

Section 1: Core Physicochemical & Structural Identity

A summary of the fundamental identifiers and properties of **4-Fluoro-4-methylpiperidine hydrochloride** is presented below. Properties that are not consistently reported in literature or on supplier documentation are marked "To Be Determined" to emphasize the necessity of experimental verification.

Property	Value / Description	Source(s)
IUPAC Name	4-fluoro-4-methylpiperidine hydrochloride	[2]
CAS Number	1023305-87-4	[2][3]
Molecular Formula	C ₆ H ₁₂ FN · HCl (or C ₆ H ₁₃ ClFN)	[3]
Molecular Weight	153.63 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	To Be Determined (TBD)	
Solubility	TBD. Expected to be soluble in polar protic solvents (e.g., water, methanol, DMSO) due to its ionic salt character.[4][5]	
SMILES String	CC1(F)CCNCC1.Cl	[1]
InChI Key	LVFDOIZBJXQXEE-UHFFFAOYSA-N	[1]

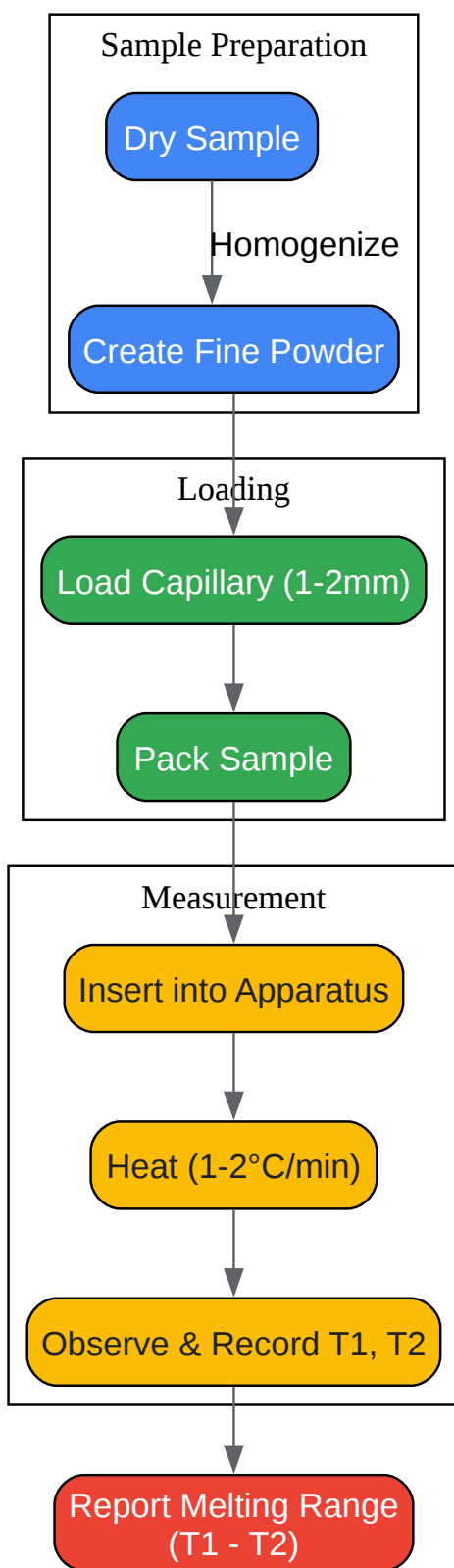
Section 2: Methodologies for Empirical Characterization

Given the lack of comprehensive supplier data, the following protocols are provided as trustworthy, standardized methods for the in-house characterization of **4-Fluoro-4-methylpiperidine hydrochloride**.

Melting Point Determination

The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity.^[6] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.

- **Sample Preparation:** Ensure the sample is completely dry.^[6] Place a small amount of the solid on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula or mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.^[6]
- **Capillary Loading:** Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until the sample is packed to a height of 1-2 mm.^{[7][8]}
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
- **Rapid Initial Measurement:** Heat the sample rapidly to get an approximate melting range. This saves time and establishes the temperature range for a more precise measurement.
- **Accurate Measurement:** Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting range is $T_1 - T_2$. For a pure compound, this range should be narrow.



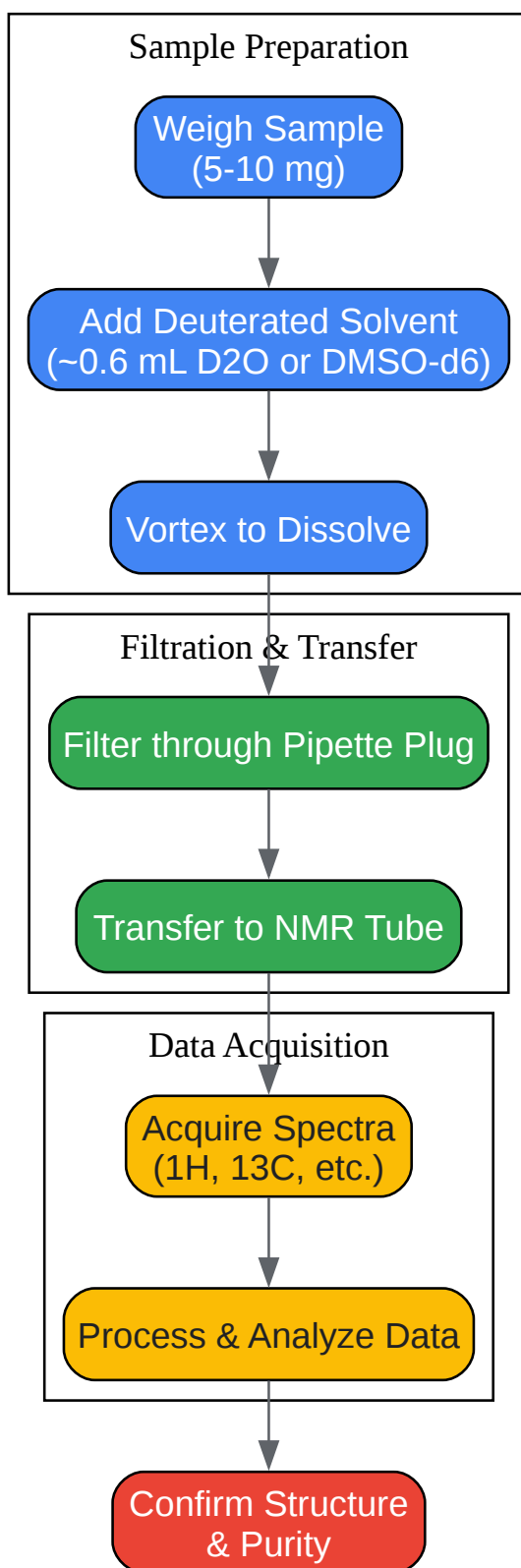
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Caption: Workflow for accurate melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the chemical structure of an organic molecule. For **4-Fluoro-4-methylpiperidine hydrochloride**, ^1H , ^{13}C , and ^{19}F NMR would be invaluable.

- ^1H NMR: The formation of the hydrochloride salt involves the protonation of the piperidine nitrogen. This has a significant electronic effect, causing protons on the carbons adjacent to the nitrogen (alpha-protons) to be deshielded. Therefore, one should expect the signals for these protons to appear at a higher chemical shift (downfield) compared to the corresponding free base.[\[5\]](#)[\[9\]](#)
- ^{13}C NMR: Similar to the proton spectrum, the alpha-carbons will also experience a downfield shift upon protonation. Furthermore, the carbon atom bonded to fluorine will appear as a doublet due to one-bond C-F coupling (^1JCF), and other carbons may show smaller couplings through multiple bonds.
- ^{19}F NMR: A single resonance is expected, confirming the presence of fluorine.
- Sample Preparation: Weigh approximately 5-10 mg of the compound for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.[\[10\]](#)[\[11\]](#)
- Solvent Selection: Add ~0.6-0.7 mL of a suitable deuterated solvent.[\[10\]](#) For hydrochloride salts, deuterated water (D_2O) or dimethyl sulfoxide (DMSO-d_6) are excellent choices due to their ability to dissolve ionic compounds and exchange with the N-H proton. Chloroform-d (CDCl_3) may be less effective at dissolving the salt.
- Dissolution & Filtration: Vortex the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[\[12\]](#)[\[13\]](#) This step is critical as suspended solids will degrade spectral quality.[\[13\]](#)
- Analysis: Cap the NMR tube and acquire the spectrum. Use a modern spectrometer to perform ^1H , ^{13}C , and other relevant experiments (e.g., COSY, HSQC) to assign all signals and confirm the structure.



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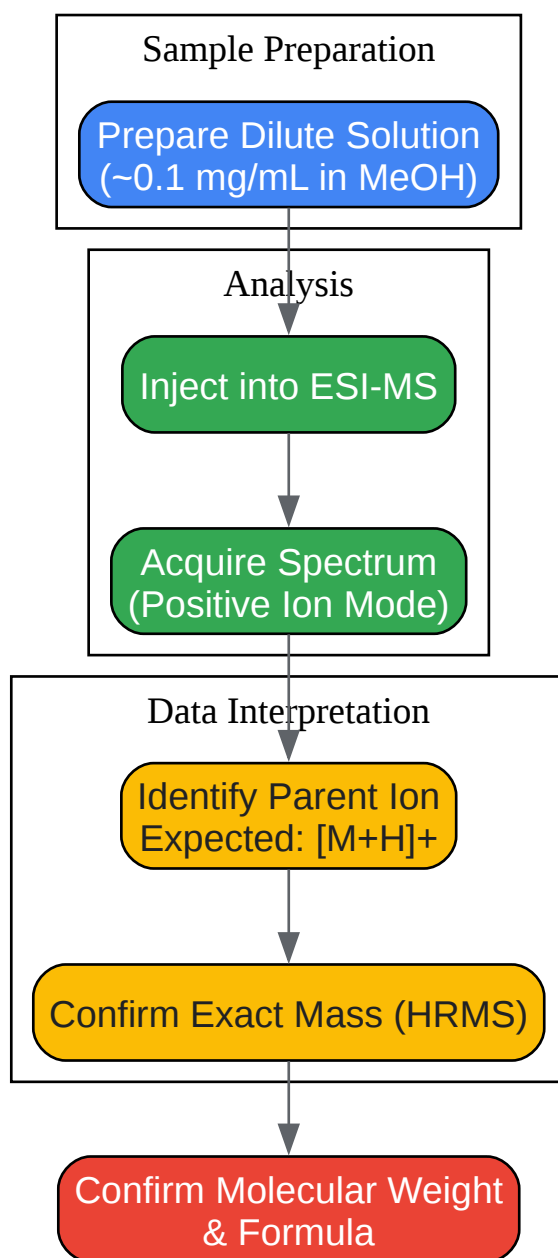
Caption: Workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

When analyzing a hydrochloride salt using a soft ionization technique like Electrospray Ionization (ESI), the instrument typically detects the protonated free base, not the intact salt. The neutral HCl molecule is lost during the ionization process. Therefore, the expected ion to be observed in positive ion mode would be $[M+H]^+$, where M is the free base ($C_6H_{12}FN$). The expected exact mass for $[C_6H_{12}FN + H]^+$ would be approximately 118.1030 Da.

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- **Instrument Setup:** Use an ESI-MS system. Infuse the sample solution directly or via an HPLC system.
- **Data Acquisition:** Acquire the spectrum in positive ion mode. Look for the parent ion corresponding to the protonated free base.
- **High-Resolution MS (HRMS):** If available, use HRMS (e.g., Q-TOF or Orbitrap) to confirm the elemental composition of the observed ion, which provides a very high degree of confidence in the compound's identity.



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Caption: Workflow for Mass Spectrometry analysis.

Section 3: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.

- **Hazard Classification:** While specific toxicity data is not widely published, the compound is classified under Storage Class 11 (Combustible Solids) and WGK 3 (severely hazardous to water).[1]
- **Handling:** As with any research chemical of unknown toxicity, handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Fluoro-4-methylpiperidine hydrochloride is a valuable building block for chemical synthesis, but its procurement often comes with the responsibility of thorough characterization. The absence of comprehensive analytical data from suppliers is not a barrier but a call for rigorous scientific practice. By employing the standardized, self-validating protocols for melting point determination, NMR spectroscopy, and mass spectrometry detailed in this guide, researchers can confidently verify the identity, purity, and key physical properties of their materials. This foundational work is the bedrock upon which trustworthy and reproducible scientific results are built.

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References

- 1. 4-Fluoro-4-methylpiperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluoro-4-methyl-piperidine; hydrochloride 95.00% | CAS: 1023305-87-4 | AChemBlock [achemblock.com]
- 3. appchemical.com [appchemical.com]
- 4. syntharise.com [syntharise.com]

- 5. pubs.acs.org [pubs.acs.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Hydrochloride Salt of the GABA_kine KRM-II-81 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- To cite this document: BenchChem. ["4-Fluoro-4-methylpiperidine hydrochloride physical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1405389#4-fluoro-4-methylpiperidine-hydrochloride-physical-properties>]

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